(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions. It has a molecular formula of C14H24N2O6 and a molecular weight of 316.35 g/mol .
Preparation Methods
The synthesis of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate typically involves the reaction of 2-oxa-5-azabicyclo[2.2.2]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process can be summarized as follows:
-
Synthetic Route
Starting Materials: 2-oxa-5-azabicyclo[2.2.2]octane and oxalic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at room temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred until the formation of the hemioxalate salt is complete. The product is then isolated by filtration and dried.
-
Industrial Production
- The industrial production of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is often purified using recrystallization techniques .
Chemical Reactions Analysis
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out in an acidic or basic medium.
Products: The oxidation of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate can lead to the formation of corresponding oxides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents, alkylating agents, or other nucleophiles.
Conditions: The reaction conditions vary depending on the type of substitution desired.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a bioactive compound with various biological activities.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate can be compared with other bicyclic compounds, such as:
-
2-Oxa-6-azabicyclo[2.2.2]octane
- Similar structure but with a different position of the nitrogen atom.
- Exhibits different chemical reactivity and biological activity.
-
2-Oxa-3-azabicyclo[2.2.2]octane
- Another isomer with distinct properties.
- Used in different applications due to its unique reactivity.
-
2-Oxa-5-azabicyclo[2.2.1]heptane
- A related compound with a smaller ring system.
- Shows different chemical and physical properties .
These comparisons highlight the uniqueness of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C14H24N2O6 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m10./s1 |
InChI Key |
PWHSLHBTQUHNGP-MBEZPNROSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.